mCPSOB

Overview

Description

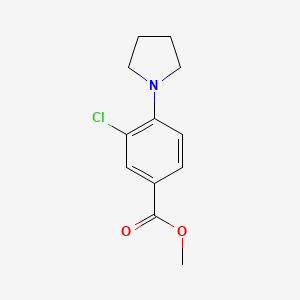

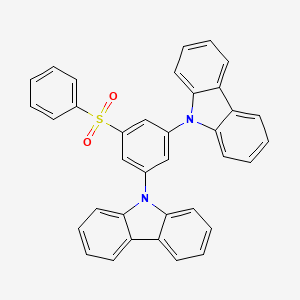

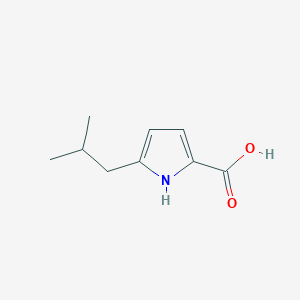

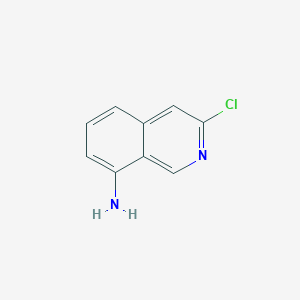

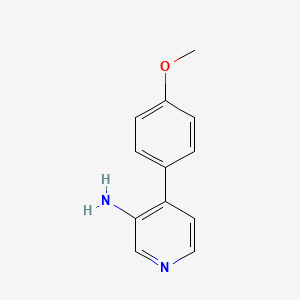

mCPSOB, also known as 3,5-Di(carbazol-9-yl)-1-phenylsulfonylbenzene, is an ambipolar host thermally activated delayed fluorescence (TADF) material . It contains two electron-donating carbazole groups and one electron-accepting diphenylsulfonyl group . It has a high energy level of the triplet state (3.02 eV), which suppresses triplet exciton quenching and results in higher external quantum efficiency (EQE) .

Molecular Structure Analysis

The molecular structure of this compound consists of two electron-donating carbazole groups and one electron-accepting diphenylsulfonyl group . Its chemical formula is C36H24N2O2S .

Physical And Chemical Properties Analysis

This compound is an off-white solid in the form of powder or crystals . It has a high glass transition temperature (Tg = 140 °C), which prevents it from crystallizing during operation . Its melting point is greater than 200 °C . The solubility of this compound in water and other solvents is not known .

Scientific Research Applications

Microporous Coordination Polymers (MCPs)

Desulfurization by Adsorption : MCPs are effective adsorbents for removing organosulfur compounds from diesel fuel, indicating potential use in fuel desulfurization (Cychosz, Wong-Foy, & Matzger, 2009).

CO2 Uptake Tuning via Metal Substitution : MCPs exhibit exceptional uptake of CO2 at low pressures and ambient temperature, suggesting their use in capturing flue gas from coal-fired power plants (Caskey, Wong-Foy, & Matzger, 2008).

Adsorption of Pharmaceuticals from Water : Certain MCPs are effective in adsorbing pharmaceuticals from water, indicating potential applications in wastewater treatment (Cychosz & Matzger, 2010).

Mechanism of Action

Target of Action

mCPSOB, also known as 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole, is an ambipolar host thermally activated delayed fluorescence (TADF) material . It contains two electron-donating carbazole groups and one electron-accepting diphenylsulfonyl group . The primary targets of this compound are the electron-donating and electron-accepting sites in the molecule, which play a crucial role in its fluorescence properties.

Mode of Action

The mode of action of this compound involves the interaction of the compound with its electron-donating and electron-accepting targets. The compound’s structure allows it to exhibit thermally activated delayed fluorescence (TADF). This means that after the molecule absorbs light, it can emit light over a longer period, which is a property utilized in various applications such as organic light-emitting diodes (OLEDs) .

Pharmacokinetics

It is known that this compound has a high energy level of the triplet state (302 eV), which suppresses triplet exciton quenching and results in higher external quantum efficiency (EQE) . Additionally, this compound has a higher glass transition temperature (Tg = 140 °C), which can prevent the compound from crystallizing during operation and reduces the possibility of phase separation .

Result of Action

The result of this compound’s action is the emission of light over an extended period due to its TADF properties. This makes it an ideal host material for blue/deep blue dopants in OLEDs

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the compound’s TADF properties and its stability. A higher temperature can prevent this compound from crystallizing during operation, thus improving its thermal and morphological stability . .

properties

IUPAC Name |

9-[3-(benzenesulfonyl)-5-carbazol-9-ylphenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24N2O2S/c39-41(40,27-12-2-1-3-13-27)28-23-25(37-33-18-8-4-14-29(33)30-15-5-9-19-34(30)37)22-26(24-28)38-35-20-10-6-16-31(35)32-17-7-11-21-36(32)38/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSLPGYMTNRXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester](/img/structure/B3100766.png)